molecular formula C15H19F6N3S B12515387 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea

Cat. No.: B12515387
M. Wt: 387.4 g/mol
InChI Key: DOMOYTICELDRIG-UHFFFAOYSA-N
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Description

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea is a synthetic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoromethyl groups, a dimethylamino group, and a thiourea moiety, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 1-(dimethylamino)-2-methylpropyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfinyl and sulfonyl derivatives, amines, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to active sites of enzymes, inhibiting their activity and modulating various biochemical processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)cyclohexyl]thiourea
  • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)ethyl]thiourea
  • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)propyl]thiourea

Uniqueness

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both trifluoromethyl and dimethylamino groups enhances its chemical stability and lipophilicity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H19F6N3S

Molecular Weight

387.4 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea

InChI

InChI=1S/C15H19F6N3S/c1-8(2)12(24(3)4)23-13(25)22-11-6-9(14(16,17)18)5-10(7-11)15(19,20)21/h5-8,12H,1-4H3,(H2,22,23,25)

InChI Key

DOMOYTICELDRIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C

Origin of Product

United States

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